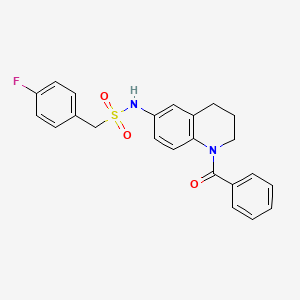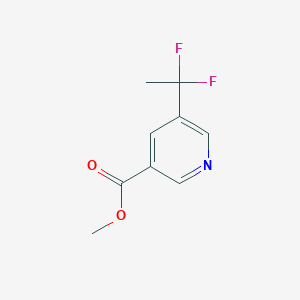![molecular formula C27H23N5O4S B2355761 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 852167-22-7](/img/structure/B2355761.png)
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O4S and its molecular weight is 513.57. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes and Biotoxicity Assessment Advanced oxidation processes (AOPs) have been utilized to degrade various recalcitrant compounds, including certain acetamide derivatives, in aqueous media. These processes lead to the formation of various by-products, with a focus on understanding their biotoxicity. The significance of understanding the most reactive sites in molecules like acetamide derivatives for effective degradation by AOPs has been highlighted. This approach is crucial for enhancing the degradation of such compounds in environmental settings, ensuring ecosystem safety (Qutob et al., 2022).
Evaluation of Thiophene Analogues in Carcinogenicity The structural manipulation of molecules, such as the replacement of aromatic rings with isosteric or isoelectronic aromatic rings, can retain biological activity and influence carcinogenic potential. Thiophene analogues of certain carcinogens have been synthesized and evaluated for their potential carcinogenicity. This evaluation includes both in vitro assessments and ongoing in vivo evaluations in mice, shedding light on the molecular mechanisms and potential risks associated with these analogues (Ashby et al., 1978).
Reactivity and Pharmacological Activity of Triazole Derivatives Triazole derivatives, including 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles, exhibit significant antioxidant and antiradical activities. These compounds, often compared with biogenic amino acids like cysteine, show promise in positively impacting biochemical processes in patients exposed to high doses of radiation. The exploration of the chemical transformations of these compounds has opened new avenues for synthesizing biologically active substances (Kaplaushenko, 2019).
Anticancer Potential of African Medicinal Spices and Vegetables Research into African medicinal spices and vegetables has demonstrated their potential in combating malignant diseases. The cytotoxic effects of these natural products, coupled with their ability to induce apoptosis and disrupt cellular cycles in cancer cells, underscore their significance in anticancer strategies. These findings point to the potential of natural compounds in enhancing therapeutic approaches against cancer (Kuete et al., 2017).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S/c1-34-19-9-7-18(8-10-19)32-26(21-15-28-22-5-3-2-4-20(21)22)30-31-27(32)37-16-25(33)29-17-6-11-23-24(14-17)36-13-12-35-23/h2-11,14-15,28H,12-13,16H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDTJJRCGBKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CNC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

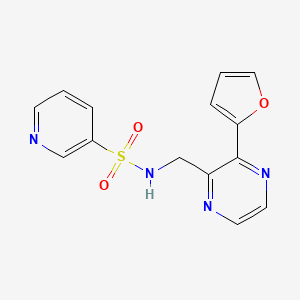
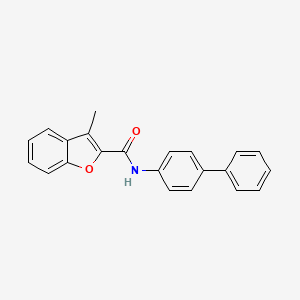
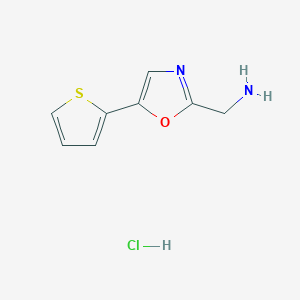
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)
